5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylicacid
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Overview
Description
5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound belonging to the indane family. Indanes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of two methyl groups at positions 5 and 6, a dihydroindene structure, and a carboxylic acid group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the hydrogenation of indene derivatives. For instance, the hydrogenation of 5,6-dimethylindene in the presence of a suitable catalyst can yield the desired compound . Another approach involves the reaction of diethyl phthalate with ethyl acetate using metallic sodium and ethanol as a catalyst, followed by hydrolysis to obtain the carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yields and purity of the final product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve production efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the indane structure may interact with hydrophobic pockets in proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-methylindane
- 2-methylindane
- 4-methylindane
- 5-methylindane
- Various dimethylindanes
Uniqueness
5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-6-9-4-3-5-10(9)11(8(7)2)12(13)14/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
SIEILMDPNLMTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1C)C(=O)O |
Origin of Product |
United States |
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